
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione typically involves the reaction of dichloromaleic anhydride with decylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the pyrrole ring, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and reduce the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced pyrrole derivatives.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione is unique due to the presence of a decyl chain, which imparts specific hydrophobic properties and influences its interaction with biological membranes and other hydrophobic environments. This structural feature distinguishes it from other similar compounds and can affect its solubility, reactivity, and biological activity .
Properties
CAS No. |
73747-59-8 |
|---|---|
Molecular Formula |
C14H21Cl2NO2 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
3,4-dichloro-1-decylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H21Cl2NO2/c1-2-3-4-5-6-7-8-9-10-17-13(18)11(15)12(16)14(17)19/h2-10H2,1H3 |
InChI Key |
QLOPBTKONYNCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


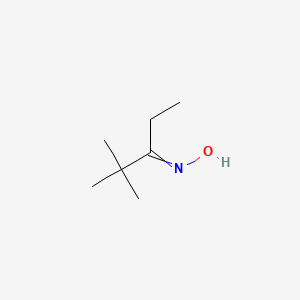

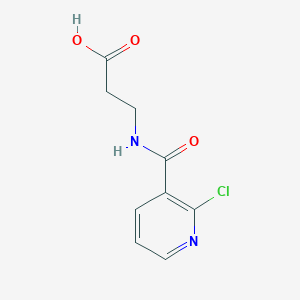
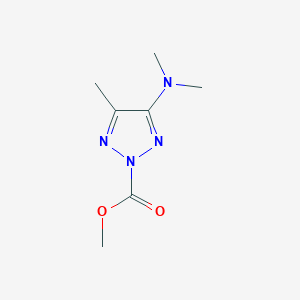
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
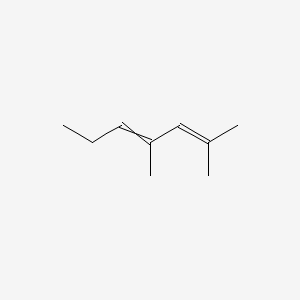

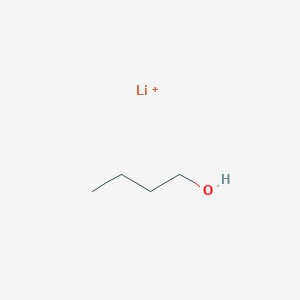
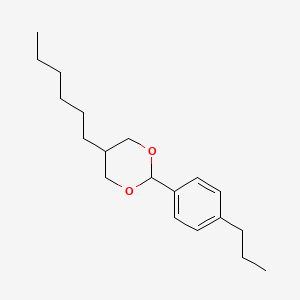
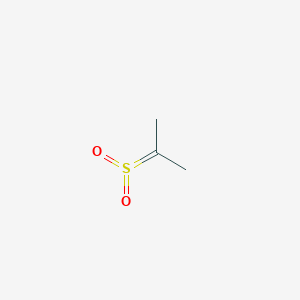
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)

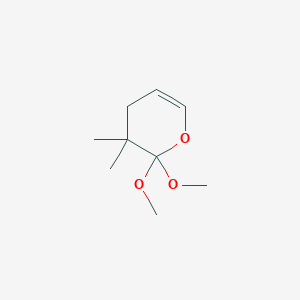
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
